molecular formula C20H14N2NaO15S4 B1200248 Beryllon II CAS No. 51550-25-5

Beryllon II

Cat. No.: B1200248
CAS No.: 51550-25-5
M. Wt: 673.6 g/mol
InChI Key: AKMZVQWRPQGMSR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Beryllon II primarily targets proteins, specifically bovine serum albumin (BSA) and human serum albumin (HSA). These proteins play crucial roles in maintaining osmotic pressure and transporting various substances in the bloodstream .

Mode of Action

this compound interacts with its target proteins through a complex formation. The interaction is significantly enhanced by the presence of aluminum ions (Al³⁺), which facilitate the binding of this compound to the proteins. This binding results in a marked increase in Rayleigh light scattering (RLS), which can be measured to determine protein concentrations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein detection pathway. By forming complexes with proteins in the presence of Al³⁺, this compound enhances the RLS signal, allowing for the sensitive and rapid detection of proteins. This method is particularly useful in biochemical assays and diagnostic applications .

Pharmacokinetics

Its effectiveness in protein detection suggests that it has favorable bioavailability and stability in the assay environment .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of a stable complex with target proteins, leading to an enhanced RLS signal. This allows for the precise quantification of protein concentrations in various samples, which is critical for diagnostic and research purposes .

Action Environment

Environmental factors such as pH and the presence of surfactants can influence the efficacy and stability of this compound. The optimal pH range for its action is between 5.6 and 7.2, where the RLS signal is maximized. Additionally, the presence of certain surfactants can either enhance or inhibit the interaction between this compound and proteins, affecting the overall sensitivity and accuracy of the assay .

This compound’s ability to form stable complexes with proteins and enhance RLS signals makes it a valuable tool in biochemical assays and diagnostic applications. Its interaction with proteins, facilitated by Al³⁺, and the influence of environmental factors are critical to its effectiveness.

: Study of the reaction of proteins with this compound–Al : Study of the reaction of proteins with this compound-AlIII by the Rayleigh light scattering technique : This compound | Chromogenic Reagent | MedChemExpress

Biochemical Analysis

Biochemical Properties

Beryllon II plays a significant role in biochemical reactions, particularly in the determination of proteins through Rayleigh light scattering (RLS). The compound forms complexes with proteins such as bovine serum albumin and human serum albumin, which can be greatly enhanced by the addition of aluminum ions . This interaction is highly sensitive and rapid, making this compound an effective reagent for protein quantification. The nature of these interactions involves the binding of this compound to the protein, which is then enhanced by aluminum ions, leading to increased light scattering and thus allowing for precise measurement .

Cellular Effects

This compound influences various cellular processes, particularly in the context of protein determination. The compound interacts with proteins in human serum, enhancing the Rayleigh light scattering effect in the presence of aluminum ions . This interaction can affect cell signaling pathways and gene expression by altering the detection and quantification of proteins within the cell. Additionally, this compound’s role in protein determination can impact cellular metabolism by providing accurate measurements of protein concentrations, which are crucial for various metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with proteins and aluminum ions. The compound forms a complex with proteins, which is then enhanced by the addition of aluminum ions, leading to increased Rayleigh light scattering . This mechanism allows for the sensitive and rapid determination of protein concentrations. This compound’s ability to enhance light scattering in the presence of aluminum ions is a key aspect of its molecular action, making it a valuable tool in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be stable under ambient conditions, but its stability can be affected by factors such as pH and the presence of interfering substances . Over time, this compound may degrade, leading to changes in its effectiveness in protein determination assays. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s interaction with proteins remains consistent over short periods but may vary with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in protein determination without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including potential interference with cellular processes and protein interactions . Threshold effects have been observed, where the compound’s effectiveness in protein determination is optimal within a specific dosage range, beyond which adverse effects may occur .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein determination. The compound interacts with enzymes and cofactors that facilitate its binding to proteins and the subsequent enhancement of Rayleigh light scattering . These interactions can affect metabolic flux and metabolite levels by providing accurate measurements of protein concentrations, which are essential for various metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of aluminum ions . This compound’s transport and distribution are crucial for its effectiveness in protein determination assays, as they ensure that the compound reaches its target proteins and interacts with them effectively .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, as it needs to interact with target proteins to enhance Rayleigh light scattering . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical assays and ensuring accurate protein determination .

Properties

CAS No.

51550-25-5

Molecular Formula

C20H14N2NaO15S4

Molecular Weight

673.6 g/mol

IUPAC Name

tetrasodium;4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14N2O15S4.Na/c23-14-6-11(39(29,30)31)2-8-1-10(38(26,27)28)5-13(17(8)14)21-22-19-16(41(35,36)37)4-9-3-12(40(32,33)34)7-15(24)18(9)20(19)25;/h1-7,23-25H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);

InChI Key

AKMZVQWRPQGMSR-UHFFFAOYSA-N

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O)O)S(=O)(=O)O.[Na]

51550-25-5

Pictograms

Irritant

Synonyms

2-(3,6-disulfo-8-hydroxynaphthylazo)-1,8-dihydroxynaphthalene-3,6-disulfonate tetrasodium
beryllon II

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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